molecular formula C22H17F2N3O3 B4350393 4-[4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid

4-[4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid

Cat. No.: B4350393
M. Wt: 409.4 g/mol
InChI Key: PPYBFPAXGKJXKW-UHFFFAOYSA-N
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Description

4-[4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid is a complex organic compound, known for its distinctive chemical structure, which includes both pyrazolo and benzoic acid moieties

Properties

IUPAC Name

4-[4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridin-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F2N3O3/c1-12-19-17(20(23)24)11-18(14-4-3-5-16(10-14)30-2)25-21(19)27(26-12)15-8-6-13(7-9-15)22(28)29/h3-11,20H,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPYBFPAXGKJXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(F)F)C4=CC=C(C=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid often involves multi-step organic reactions. Initially, the preparation might begin with the construction of the 1H-pyrazolo[3,4-b]pyridine core via cyclization reactions involving 3-methoxyphenyl hydrazine and appropriate diketone precursors. Subsequent steps might include selective methylation, introduction of the difluoromethyl group, and finally, coupling with a benzoic acid derivative under optimized conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would necessitate large-scale chemical reactors with precise control over reaction parameters such as temperature, pressure, and pH. Techniques such as high-performance liquid chromatography (HPLC) would be employed for purification to ensure a high yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid can undergo several types of chemical reactions:

  • Oxidation: : The methoxyphenyl group can be susceptible to oxidative conditions, forming phenolic derivatives.

  • Reduction: : Reduction reactions might target the difluoromethyl or the pyrazolo core, potentially breaking or modifying the ring structure.

  • Substitution: : Both electrophilic and nucleophilic substitutions can occur, especially at positions ortho- or para- to the substituent groups.

Common Reagents and Conditions

Typical reagents may include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like halogens or alkyl groups under appropriate catalytic conditions.

Major Products

Major products formed depend largely on the reaction conditions but can include oxidized, reduced, or substituted derivatives maintaining the core pyrazolo and benzoic acid structure.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a starting material or intermediate in synthesizing more complex molecules, including potential pharmaceuticals or agrochemicals.

Biology

Biologically, derivatives of this compound could be explored for their activity against certain enzymes or receptors, possibly leading to new therapeutic agents.

Medicine

In medicinal chemistry, this compound and its analogs might be investigated for anti-inflammatory, anticancer, or antimicrobial properties. Their ability to interact with biological macromolecules makes them promising candidates in drug discovery.

Industry

Industrial applications could include its use in the development of new materials with unique physical or chemical properties, leveraging its distinct molecular framework.

Mechanism of Action

The compound's mechanism of action would involve interactions at the molecular level, targeting specific pathways. For instance, it might inhibit or activate enzymes by binding to their active sites, or alter receptor function, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Difluoromethyl)-2-methoxyphenylpyrazolo[3,4-b]pyridine: : Shares the pyrazolo[3,4-b]pyridine core but differs in substituents.

  • 3-Methyl-6-(3-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine: : Lacks the difluoromethyl and benzoic acid groups.

Uniqueness

What sets 4-[4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid apart is the precise arrangement of functional groups, influencing its reactivity and potential biological activity. This unique structure might confer superior selectivity or efficacy in its applications compared to its analogs.

There you have it—a detailed exploration of 4-[4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid. Intrigued to dive deeper into any specific section?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid
Reactant of Route 2
4-[4-(difluoromethyl)-6-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid

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